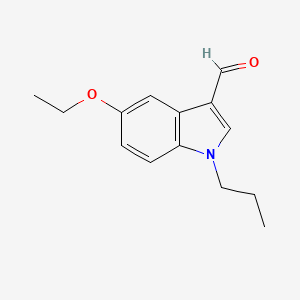

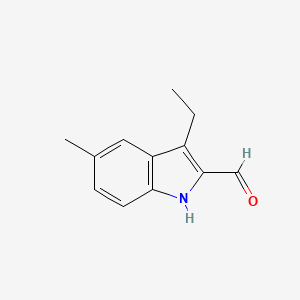

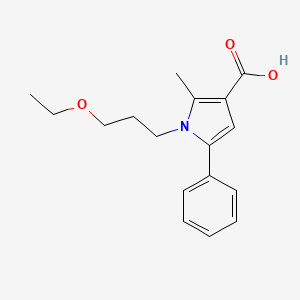

4-Ethyl-7-methyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Übersicht

Beschreibung

The compound "4-Ethyl-7-methyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one" is a derivative of 2H-chromen-2-one, which is a scaffold found in various compounds with diverse biological activities. The chromen-2-one core is a common motif in natural products and synthetic compounds, often associated with pharmacological properties such as anticoagulant, antitumor, and antibacterial activities.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves strategies such as cyclization reactions and modifications at different positions of the chromen-2-one core. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide leads to the formation of triazine derivatives upon refluxing in different solvents . This indicates that the chromen-2-one core can be functionalized through reactions at the ethoxalyl group, showcasing the versatility of this scaffold in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by X-ray crystallography, which provides detailed information about the crystal system, space group, and cell constants. For example, a related compound crystallizes in the monoclinic system with specific cell constants and exhibits p-p stacking of aromatic residues . Another derivative crystallizes in the orthorhombic space group with intermolecular interactions contributing to a three-dimensional architecture . These studies highlight the importance of intermolecular forces in the crystal packing of chromen-2-one derivatives.

Chemical Reactions Analysis

Chromen-2-one derivatives undergo various chemical reactions, including phototransformations, which can lead to the formation of new compounds with different functional groups . The reactivity of the chromen-2-one core allows for transformations such as the formation of tertiary alcohols and spiro compounds under specific conditions, demonstrating the chemical versatility of this scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of substituents such as ethoxy, methyl, and hydroxy groups can affect properties like solubility, melting point, and reactivity. The intermolecular hydrogen bonding observed in some derivatives contributes to the stability and solid-state properties of these compounds . Additionally, the synthesis of densely functionalized 4H-chromene derivatives through atom economical one-pot multicomponent reactions highlights the potential for creating compounds with desirable physical and chemical properties for medicinal applications10.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds related to 4-Ethyl-7-methyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one have been explored for their antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of thiazole substituted coumarins, which are structurally similar to the mentioned compound, showed that these compounds possess antibacterial and antifungal activities (Parameshwarappa et al., 2009). Similarly, another study synthesized novel coumarin derivatives from 4-methylumbelliferone and evaluated their antimicrobial activities, highlighting the potential of such compounds in combating microbial infections (Medimagh-Saidana et al., 2015).

Antioxidative Properties

Research has also been conducted on the antioxidative properties of 4-hydroxycoumarin derivatives, which are chemically related to the compound . A study investigating the antioxidant properties of these derivatives found that compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate exhibited significant scavenger activity, suggesting potential health benefits (Stanchev et al., 2009).

Anti-Inflammatory Properties

A highly oxygenated antioxidative 2H-chromen derivative, structurally similar to 4-Ethyl-7-methyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, was isolated from the red seaweed Gracilaria opuntia. This compound exhibited significant anti-inflammatory activity by inhibiting pro-inflammatory cyclooxygenase and lipoxygenase, with an antioxidative activity greater than α-tocopherol (Makkar & Chakraborty, 2018).

Growth-Regulating Activity in Plants

In the realm of plant biology, some 4-hydroxycoumarin derivatives have been tested for their growth-regulating activity on nitrogen-fixing soybean plants. These studies show that such compounds can influence the growth of plants in a concentration-dependent manner, affecting parameters like biomass accumulation, nodule number, and nitrogenase activity (Stanchev et al., 2010).

Synthesis and Structural Studies

There have been several studies focused on the synthesis and structural analysis of chromen-2-one derivatives. For example, the synthesis and structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using X-ray crystallography, providing insights into the molecular structure of such compounds (Manolov et al., 2012).

Eigenschaften

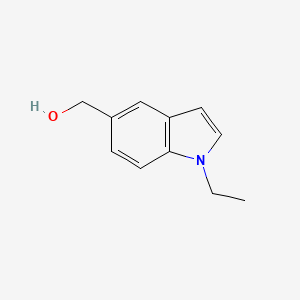

IUPAC Name |

4-ethyl-7-methyl-5-(3-oxobutan-2-yloxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-5-12-8-15(18)20-14-7-9(2)6-13(16(12)14)19-11(4)10(3)17/h6-8,11H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHWJTKSRIWMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387371 | |

| Record name | 4-Ethyl-7-methyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-7-methyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one | |

CAS RN |

307546-52-7 | |

| Record name | 4-Ethyl-7-methyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

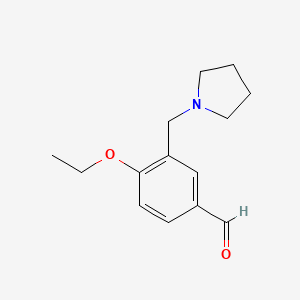

![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B3021015.png)